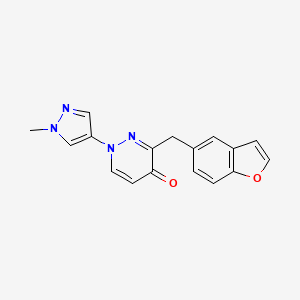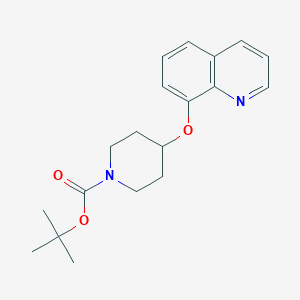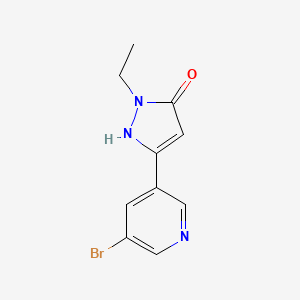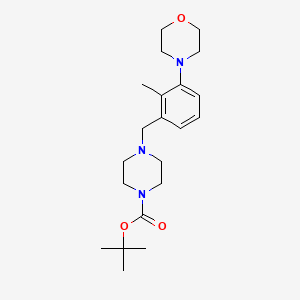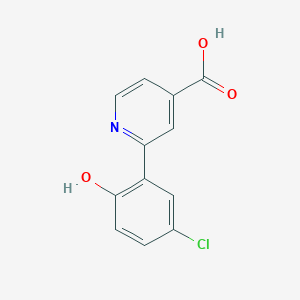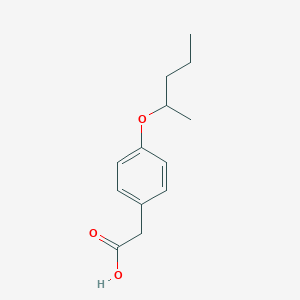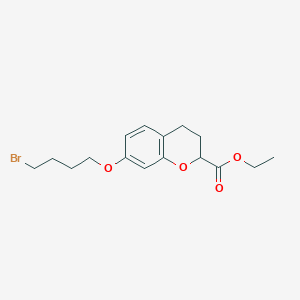
Ethyl 7-(4-bromobutoxy)chromane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 1,4-dibromobutane in the presence of anhydrous potassium carbonate and triethylamine . The reaction is carried out in a suitable solvent, such as dry acetone, under reflux conditions. The product is then purified through standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The chromene ring can be oxidized to form different derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted chromene derivatives.
Oxidation: Formation of chromene-2,3-dione derivatives.
Reduction: Formation of 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-methanol.
科学研究应用
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Material Science: Explored for its potential in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutoxy group can facilitate binding to active sites, while the chromene core can interact with hydrophobic pockets. These interactions can modulate biological pathways, leading to the observed pharmacological effects.
相似化合物的比较
Similar Compounds
7-(4-Bromobutoxy)-2H-chromen-2-one: A closely related compound with similar synthetic routes and applications.
7-(4-Bromobutoxy)-3,4-dihydrocarbostyril: Another compound with a similar structure, used as an intermediate in the synthesis of aripiprazole.
Uniqueness
Ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate is unique due to its specific ester functional group, which can be further modified to create a variety of derivatives. This versatility makes it a valuable compound in synthetic organic chemistry and drug development.
属性
分子式 |
C16H21BrO4 |
|---|---|
分子量 |
357.24 g/mol |
IUPAC 名称 |
ethyl 7-(4-bromobutoxy)-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C16H21BrO4/c1-2-19-16(18)14-8-6-12-5-7-13(11-15(12)21-14)20-10-4-3-9-17/h5,7,11,14H,2-4,6,8-10H2,1H3 |
InChI 键 |
PSNDHWSJUFHQFW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC2=C(O1)C=C(C=C2)OCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


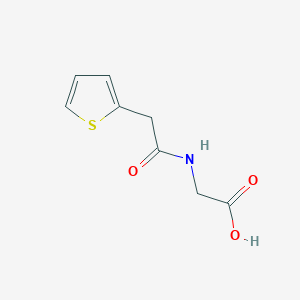
![3-Bromo-4-chloro-1-methyl-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B13885658.png)
![tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13885662.png)
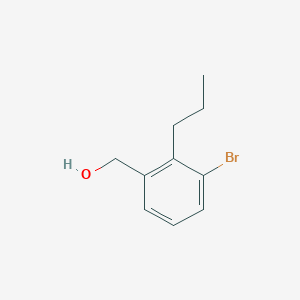
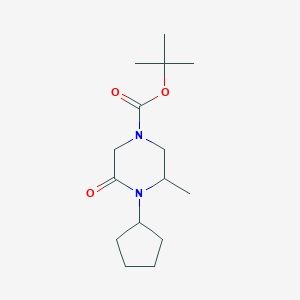
![1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
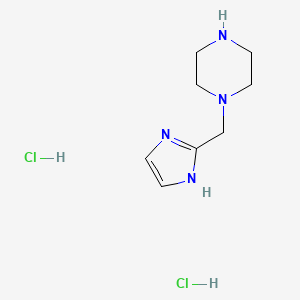
![8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885695.png)
